molecular formula C9H8F2O2 B2724908 (4-Difluoromethoxyphenyl)-acetaldehyde CAS No. 872046-12-3

(4-Difluoromethoxyphenyl)-acetaldehyde

Cat. No.: B2724908
CAS No.: 872046-12-3
M. Wt: 186.158
InChI Key: PYXKPYGPEVGHDW-UHFFFAOYSA-N
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Description

(4-Difluoromethoxyphenyl)-acetaldehyde is a substituted phenylacetaldehyde derivative characterized by a difluoromethoxy group (-OCF₂) at the para position of the phenyl ring. This structural feature distinguishes it from simpler acetaldehyde derivatives, as the electron-withdrawing nature of the difluoromethoxy group influences its chemical reactivity, stability, and interaction with biological systems.

Properties

IUPAC Name

2-[4-(difluoromethoxy)phenyl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)13-8-3-1-7(2-4-8)5-6-12/h1-4,6,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYXKPYGPEVGHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC=O)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872046-12-3
Record name 2-[4-(difluoromethoxy)phenyl]acetaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Difluoromethoxyphenyl)-acetaldehyde typically involves the nucleophilic substitution reaction of a phenol derivative with difluorochloromethane. One common method includes the use of a catalyst such as tetrabutylammonium bromide in an organic solvent like isopropanol, DMF, or 1,4-dioxane. The reaction is carried out at temperatures ranging from 60°C to 120°C .

Industrial Production Methods

For industrial-scale production, the process is optimized to increase yield and efficiency. This often involves the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product. The choice of solvent and catalyst, as well as reaction conditions, are carefully controlled to maximize the output .

Chemical Reactions Analysis

Types of Reactions

(4-Difluoromethoxyphenyl)-acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-Difluoromethoxyphenyl)-acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Difluoromethoxyphenyl)-acetaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The difluoromethoxy group enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent on the phenyl ring significantly impacts the compound's properties. Key comparisons include:

Compound Substituent Electronic Effect Key Characteristics
(4-Difluoromethoxyphenyl)-acetaldehyde -OCF₂ (para) Strong electron-withdrawing Enhanced electrophilicity at the aldehyde group; increased stability against oxidation compared to non-fluorinated analogs .
Phenylacetaldehyde -H (no substituent) Neutral Baseline reactivity; prone to oxidation and polymerization due to unhindered aldehyde .
4-Chlorophenylacetaldehyde -Cl (para) Moderate electron-withdrawing Higher boiling point (∼250–260°C) and longer GC retention time compared to non-substituted analogs; reactivity influenced by Cl’s electronegativity .
4-Methoxyphenylacetaldehyde -OCH₃ (para) Electron-donating Reduced electrophilicity; increased solubility in polar solvents due to methoxy group .
2-(4-Fluoro-2,6-dimethoxyphenyl)acetate* -F, -OCH₃ (para, ortho) Mixed electronic effects Ester derivative with altered reactivity (less prone to oxidation than aldehyde); fluorination enhances metabolic stability .

*Note: Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate () is included as a structurally related ester derivative.

Physicochemical Properties

  • Boiling Points and Chromatographic Behavior :
    Substituents like -Cl and -OCF₂ increase boiling points due to higher molecular weight and dipole interactions. For example, 2-(3-chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde exhibit similar boiling points (∼240–260°C) but distinct GC retention times due to positional isomerism . The difluoromethoxy group in the target compound likely results in even higher boiling points and unique retention behavior compared to chloro or methoxy analogs.

  • Solubility :
    Electron-withdrawing groups (e.g., -OCF₂) reduce solubility in polar solvents compared to electron-donating groups (e.g., -OCH₃) .

Reactivity and Stability

  • The difluoromethoxy group stabilizes the aldehyde moiety against oxidation, a property critical for applications requiring prolonged shelf-life. This contrasts with unsubstituted phenylacetaldehyde, which readily oxidizes to phenylacetic acid .

Environmental and Industrial Relevance

  • Emission Sources: Substituted acetaldehydes like the target compound may arise from industrial processes or degradation of fluorinated polymers. Their environmental persistence and correlations with other VOCs (e.g., acetone, methanol) suggest shared anthropogenic or biogenic sources .
  • Detection Methods : Plasmonic sensors (e.g., AuNPs-CysA/TMB systems) and GC-MS are effective for detecting low concentrations of acetaldehyde derivatives, with substituents influencing detection limits and selectivity .

Biological Activity

(4-Difluoromethoxyphenyl)-acetaldehyde is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, along with an aldehyde functional group. Its chemical formula is C9H8F2O2, and it exhibits unique physicochemical properties that influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The proposed mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death. Additionally, it may inhibit cell proliferation by interfering with the cell cycle, particularly at the G1 phase.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting potent antimicrobial effects. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Anticancer Effects in Cell Lines

In another investigation, the anticancer effects of this compound were evaluated using human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Research Findings

Study Focus Findings Reference
Study 1Antimicrobial ActivityMIC of 32 µg/mL against E. coli and S. aureus
Study 2Anticancer Activity50% reduction in MCF-7 cell viability at 25 µM
Study 3Mechanism of ActionInduction of apoptosis via caspase activation

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